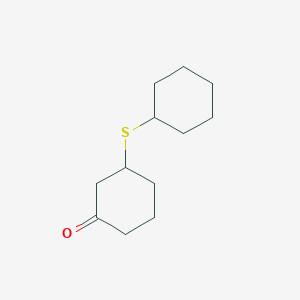
Cyclohexanone, 3-(cyclohexylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 3-(cyclohexylthio)- is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a cyclohexylthio group attached to the third carbon of the cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-(cyclohexylthio)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyclohexylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 3-(cyclohexylthio)- may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as transition metal complexes or acidic catalysts may be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 3-(cyclohexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 3-(cyclohexylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 3-(cyclohexylthio)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved can include oxidation-reduction reactions, nucleophilic substitutions, and interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simple ketone with a six-membered ring.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Cyclohexylthiol: A thiol compound with a cyclohexyl group.
Uniqueness
Cyclohexanone, 3-(cyclohexylthio)- is unique due to the presence of both a ketone and a cyclohexylthio group. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
849408-91-9 |
|---|---|
Fórmula molecular |
C12H20OS |
Peso molecular |
212.35 g/mol |
Nombre IUPAC |
3-cyclohexylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H20OS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h11-12H,1-9H2 |
Clave InChI |
GUUQYHSGBQYBER-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)SC2CCCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
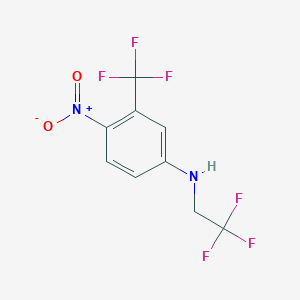
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)
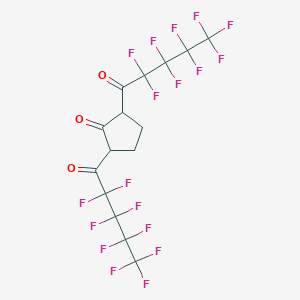
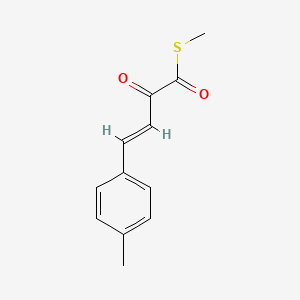
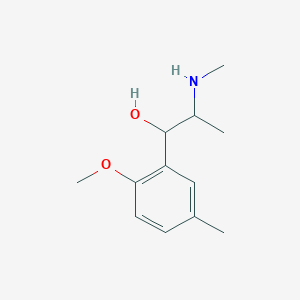

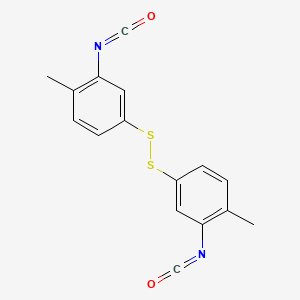
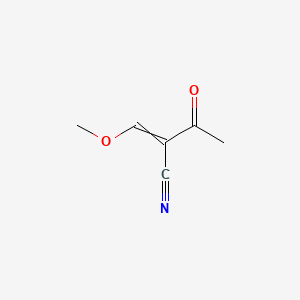
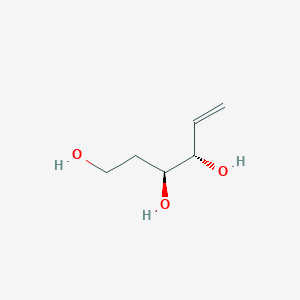
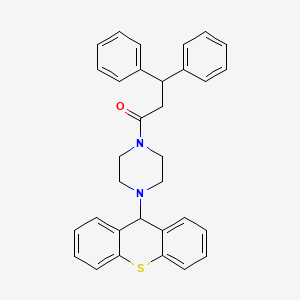
![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
